- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
Cas no 1260092-23-6 ((2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid)

1260092-23-6 structure
Nome del prodotto:(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid
Numero CAS:1260092-23-6
MF:C6H11NO3
MW:145.156441926956
MDL:MFCD19215882
CID:5242669
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- D-threo-Hexonic acid, 6-amino-2,5-anhydro-3,4,6-trideoxy-
- 6-Amino-2,5-anhydro-3,4,6-trideoxy-D-threo-hexonic acid (ACI)
- (2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid
-
- MDL: MFCD19215882
- Inchi: 1S/C6H11NO3/c7-3-4-1-2-5(10-4)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m0/s1
- Chiave InChI: RZMLFDPCVRKIQV-WHFBIAKZSA-N
- Sorrisi: C([C@@H]1CC[C@@H](CN)O1)(=O)O
Proprietà sperimentali
- Densità: 1.243±0.06 g/cm3(Predicted)
- Punto di ebollizione: 313.7±27.0 °C(Predicted)
- pka: 3.31±0.40(Predicted)
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-262514-1.0g |
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid |
1260092-23-6 | 1.0g |
$0.0 | 2023-03-01 | ||
Enamine | EN300-262514-1g |
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid |
1260092-23-6 | 1g |
$0.0 | 2023-09-14 |
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
1.2 Reagents: Dowex 50W ; neutralized
2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
1.2 Reagents: Dowex 50W ; neutralized
2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 3 h, -18 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, -18 °C
1.3 Reagents: Dowex 50W ; pH 5
2.1 Solvents: Pyridine ; 20 h, rt
3.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C
4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C
5.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
5.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
5.3 Reagents: Triethylamine ; 15 min, -78 °C
6.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
6.2 Reagents: Dowex 50W ; neutralized
7.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, -18 °C
1.3 Reagents: Dowex 50W ; pH 5
2.1 Solvents: Pyridine ; 20 h, rt
3.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C
4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C
5.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
5.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
5.3 Reagents: Triethylamine ; 15 min, -78 °C
6.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
6.2 Reagents: Dowex 50W ; neutralized
7.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
Riferimento
- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
Riferimento
- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
Riferimento
- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C
3.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
3.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
3.3 Reagents: Triethylamine ; 15 min, -78 °C
4.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
4.2 Reagents: Dowex 50W ; neutralized
5.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C
3.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
3.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
3.3 Reagents: Triethylamine ; 15 min, -78 °C
4.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
4.2 Reagents: Dowex 50W ; neutralized
5.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
Riferimento
- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
Metodo di produzione 6
Condizioni di reazione
1.1 Solvents: Pyridine ; 20 h, rt
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C
3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C
4.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
4.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
4.3 Reagents: Triethylamine ; 15 min, -78 °C
5.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
5.2 Reagents: Dowex 50W ; neutralized
6.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C
3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C
4.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
4.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
4.3 Reagents: Triethylamine ; 15 min, -78 °C
5.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
5.2 Reagents: Dowex 50W ; neutralized
6.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
Riferimento
- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ; 15 min, -78 °C
2.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
2.2 Reagents: Dowex 50W ; neutralized
3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ; 15 min, -78 °C
2.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
2.2 Reagents: Dowex 50W ; neutralized
3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
Riferimento
- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C
2.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
2.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
2.3 Reagents: Triethylamine ; 15 min, -78 °C
3.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
3.2 Reagents: Dowex 50W ; neutralized
4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
2.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
2.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
2.3 Reagents: Triethylamine ; 15 min, -78 °C
3.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
3.2 Reagents: Dowex 50W ; neutralized
4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
Riferimento
- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Raw materials
- (2R,5S)-6-Azido-5-hydroxy-2-[[(4-methylphenyl)sulfonyl]oxy]hexanal
- α-D-erythro-Hexopyranoside, (1S)-1-methylheptyl 3,4-dideoxy-, 2,6-bis(4-methylbenzenesulfonate)
- (1S)-1-Methylheptyl 3,4-dideoxy-α-D-erythro-hexopyranoside
- (2S,5S)-5-(Azidomethyl)tetrahydro-2-furancarboxylic acid
- Methyl (2S,5S)-5-(azidomethyl)tetrahydro-2-furancarboxylate
- (3R,6S)-6-(Azidomethyl)tetrahydro-3-[[(4-methylphenyl)sulfonyl]oxy]-2H-pyran-2-one
- 2H-Pyran-3-ol, 6-(azidomethyl)tetrahydro-2-[[(1S)-1-methylheptyl]oxy]-, 3-(4-methylbenzenesulfonate), (2S,3R,6S)-
- (2S,6S)-6-[(Acetyloxy)methyl]dihydro-2-[[(1S)-1-methylheptyl]oxy]-2H-pyran-3(4H)-one
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Preparation Products
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Letteratura correlata
-
R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
Categorie correlate
- Solventi e chimici organici Composti organici Composti organici dell'ossigeno Composti ossigenati organici Acidi zuccherini e derivati
- Solventi e chimici organici Composti organici Composti organici dell'ossigeno Composti ossigenati organici Carboidrati e coniugati di carboidrati Acidi zuccherini e derivati
1260092-23-6 ((2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid) Prodotti correlati
- 2171619-34-2(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-({2-thiaspiro3.3heptan-6-yl}carbamoyl)butanoic acid)
- 2171711-86-5(3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylbenzoic acid)
- 1330765-25-7(tert-butyl 3-(1-aminocyclobutyl)piperidine-1-carboxylate)
- 85-24-5(Methanone,[2-hydroxy-4-(octyloxy)phenyl](2-hydroxyphenyl)-)
- 1806057-59-9(3-Methoxy-6-nitro-2-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 2171301-14-5(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-methylpiperidine-3-carboxylic acid)
- 2680895-13-8(tert-butyl N-(2-ethyl-5-sulfamoylphenyl)carbamate)
- 2168767-00-6(2-(1-amino-2-fluoroethyl)naphthalen-1-ol)
- 350488-53-8(methyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)benzoate)
- 2105103-96-4(methyl 4-azabicyclo5.1.0octane-8-carboxylate)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
